An In-depth Technical Guide to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid
An In-depth Technical Guide to (4-Fluoro-3,5-dimethoxyphenyl)boronic acid
This guide provides a comprehensive technical overview of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, a key building block in modern synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, synthesis, and applications, with a focus on its role in the synthesis of complex molecules.
Introduction: The Strategic Value of a Multifunctional Reagent
Boronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds offer a unique combination of stability, low toxicity, and high functional group tolerance, making them indispensable tools for constructing carbon-carbon bonds.[2]
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (C₈H₁₀BFO₄) distinguishes itself through its specific substitution pattern. The presence of a fluorine atom and two methoxy groups on the phenyl ring significantly influences its electronic properties and reactivity. Fluorine, with its high electronegativity, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets—a strategy widely employed in drug design.[3] The electron-donating methoxy groups, in turn, affect the nucleophilicity of the aromatic ring and can influence reaction kinetics. This unique combination makes it a valuable reagent for creating highly functionalized biaryl structures, which are common motifs in pharmaceuticals.[4][5]
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is typically a solid at room temperature.[6] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BFO₄ | PubChem[7] |
| Molecular Weight | 199.97 g/mol | PubChem[7] |
| Appearance | White to off-white solid/powder | Sigma-Aldrich[6] |
| CAS Number | 482628-23-9 | PubChem[7] |
| IUPAC Name | (4-fluoro-3,5-dimethoxyphenyl)boronic acid | PubChem[7] |
The structural arrangement of the substituents dictates the molecule's reactivity.
Caption: 2D structure of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.
Synthesis and Handling
General Synthesis Route
A common and effective method for synthesizing arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester.[8][9]
The synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid typically starts from a corresponding brominated precursor, 5-bromo-2-fluoro-1,3-dimethoxybenzene. The process can be outlined as follows:
-
Lithium-Halogen Exchange: The bromo-aromatic compound is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[9] This generates a highly reactive aryllithium intermediate. The low temperature is crucial to prevent side reactions.
-
Borylation: The aryllithium species is then reacted with a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃).[9] The electrophilic boron atom is attacked by the nucleophilic carbon of the aryllithium.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with dilute HCl) to yield the final (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction. Note: This protocol must be adapted and optimized for specific substrates and scales.
Reaction: Coupling of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid with a generic Aryl Bromide (Ar-Br).
Materials:
-
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Aryl Bromide, (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the fluoro and dimethoxy substituents, make it an attractive component for constructing complex molecular architectures, particularly in the field of drug discovery. A thorough understanding of its properties, handling requirements, and reactivity is essential for its successful application in the laboratory.
References
A numbered list of all sources cited in the guide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-fluoro-3-methoxyphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid | C8H10BFO4 | CID 22485600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
